N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide
Description
The compound N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzyl group at the 5-position of the pyrazolo-pyrimidinone core and a 4-isopropylphenoxy-acetamide side chain. This scaffold is of significant interest due to its structural similarity to bioactive molecules targeting enzymes such as TMEM16A and kinases .
- Molecular formula: C₃₂H₃₄N₅O₃ (calculated based on IUPAC nomenclature).
- Key structural features: Pyrazolo[3,4-d]pyrimidin-4(5H)-one core. Benzyl substituent at the 5-position. Ethyl linker connecting the core to the acetamide group. 4-Isopropylphenoxy moiety in the acetamide side chain.
Properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-18(2)20-8-10-21(11-9-20)33-16-23(31)26-12-13-30-24-22(14-28-30)25(32)29(17-27-24)15-19-6-4-3-5-7-19/h3-11,14,17-18H,12-13,15-16H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVOUTCGRZMSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article delves into its biological activity, synthesizing existing research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.45 g/mol. The structure features a pyrazolo ring fused with a pyrimidine moiety, which is further substituted with a benzyl group and an isopropylphenoxy group. This complex structure contributes to its diverse biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies:
- MCF7 Cell Line : In a study conducted by Bouabdallah et al., derivatives similar to this compound exhibited GI50 values of 3.79 µM against MCF7 cells, indicating potent growth inhibition .
- A549 Cell Line : Wei et al. reported that related compounds showed IC50 values around 26 µM against A549 lung cancer cells .
- NCI-H460 Cell Line : Other derivatives were tested against NCI-H460 cells with varying degrees of success, showcasing the potential for these compounds as effective anticancer agents .
Anti-inflammatory Activity
The pyrazolo[3,4-d]pyrimidine scaffold has also been linked to anti-inflammatory properties. Research indicates that some derivatives can inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases.
Mechanism of Action :
The proposed mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and inflammation . By modulating these pathways, compounds like this compound may reduce inflammatory responses.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized for product verification .
Research Findings Summary
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share the pyrazolo[3,4-d]pyrimidinone core but differ in substituents, influencing their physicochemical and biological properties:
Physicochemical and Bioactive Properties
- Lipophilicity: The target compound’s 4-isopropylphenoxy group increases hydrophobicity compared to the dichlorophenoxy derivative , but less than the fluorinated chromenone analogue .
- Electron-Withdrawing Effects : Fluorine or chlorine substituents (e.g., in ) enhance metabolic stability and binding affinity to targets like TMEM16A, as seen in niclosamide derivatives .
- Side Chain Flexibility : The ethyl linker in the target compound balances rigidity and flexibility, whereas bulkier groups (e.g., propylpentanamide in ) may hinder membrane permeability.
Structure-Activity Relationship (SAR) Insights
- Core Modifications: The pyrazolo[3,4-d]pyrimidinone core is critical for maintaining planar geometry, facilitating interactions with enzymatic active sites .
- Substituent Impact: Benzyl vs. Fluorobenzyl: Fluorination (as in ) may improve target selectivity but reduce solubility. Phenoxy vs. Dichlorophenoxy: Chlorine atoms (as in ) enhance potency against ion channels but increase toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
